3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Description
3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound contains a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-6-4-13(5-7-15)16-11-21-24-12-14(19(26)22-18(16)24)10-17(25)23-8-2-1-3-9-23/h4-7,11,14H,1-3,8-10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUMNEJMEILXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with piperidin-2-one and appropriate reagents lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-6-(2-oxo-2-morpholin-4-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
- 3-(4-chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Uniqueness
3-(4-chlorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern and the presence of the piperidin-2-one moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
